molecular formula C5H10N2O4 B13410062 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- CAS No. 7327-69-7

4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)-

Cat. No.: B13410062
CAS No.: 7327-69-7
M. Wt: 162.14 g/mol
InChI Key: QQAVKLGSLZBVBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods: it is likely that the synthesis would be scaled up from laboratory methods, involving similar reaction conditions but optimized for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- is not well-documented. it is likely that the compound exerts its effects through interactions with specific molecular targets and pathways, depending on its application. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- is unique due to its specific structure, which includes two hydroxymethyl groups attached to the oxadiazinone ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

7327-69-7

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

3,5-bis(hydroxymethyl)-1,3,5-oxadiazinan-4-one

InChI

InChI=1S/C5H10N2O4/c8-1-6-3-11-4-7(2-9)5(6)10/h8-9H,1-4H2

InChI Key

QQAVKLGSLZBVBF-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=O)N(CO1)CO)CO

Origin of Product

United States

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